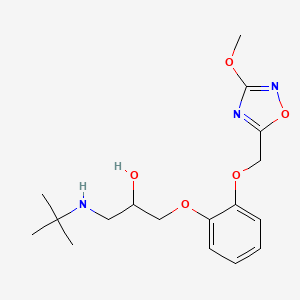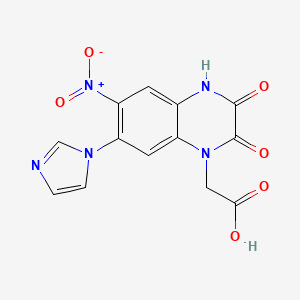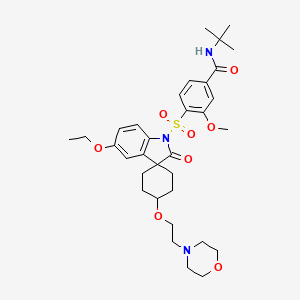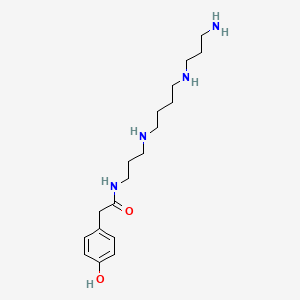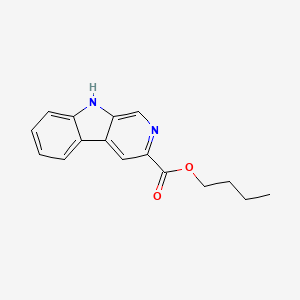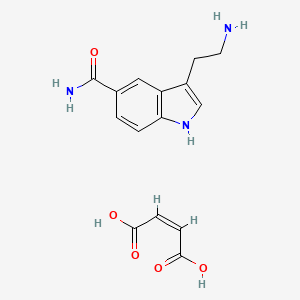![molecular formula C19H25N3O2S3 B1662617 N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide CAS No. 304008-29-5](/img/structure/B1662617.png)
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antidepressant Therapy
LU AA33810 has been identified as a potent antagonist of the neuropeptide Y Y5 receptor, which has shown antidepressant-like effects in animal models. Chronic treatment with LU AA33810 produced significant behavioral changes in the rat chronic mild stress model, suggesting its potential as a therapeutic agent for major depressive disorder . The compound’s ability to reverse depressive-like behaviors and prevent astrocyte degeneration in the prefrontal cortex highlights its promise in antidepressant therapy.
Neuroprotective Agent
The glioprotective effects of LU AA33810 indicate its potential as a neuroprotective agent . It has been observed to prevent the degeneration of astrocytes in the medial prefrontal cortex (mPFC) when administered to rats subjected to glial ablation . This suggests that LU AA33810 could be explored for its protective effects on neural cells, which is crucial in conditions like neurodegenerative diseases.
Modulation of Neurotransmitter Systems
Research indicates that LU AA33810’s antidepressant-like action may involve the noradrenergic pathway rather than the serotonergic pathway . This finding opens up new avenues for studying the modulation of neurotransmitter systems and developing treatments that target specific pathways in the brain.
Influence on Neurotrophic Factors
LU AA33810’s impact on brain-derived neurotrophic factor (BDNF) protein expression connects it to the broader field of neurotrophic research . BDNF plays a critical role in neuronal survival and growth, and its modulation by LU AA33810 could have implications for various psychiatric and neurological disorders.
Signaling Pathway Research
The compound’s effects have been linked to the MAPK/ERK and PI3K signaling pathways . These pathways are involved in cell growth, proliferation, and survival. Understanding how LU AA33810 influences these pathways could contribute to the development of new drugs for a range of diseases.
Psychiatric Disorder Models
LU AA33810 has been used in an astroglial degeneration model of depression to study its antidepressant-like effects . This application demonstrates the compound’s utility in creating and studying models of psychiatric disorders, which is essential for developing and testing new psychiatric treatments.
Receptor Selectivity Studies
With its high selectivity for the Y5 receptor over other neuropeptide Y receptors, LU AA33810 serves as a valuable tool in receptor selectivity studies . This can help in understanding receptor functions and interactions, which is fundamental in drug design.
Serotonin Receptor Research
LU AA33810 also binds to human 5-HT2B and 5-HT1A receptors , which are implicated in various physiological and pathological processes. Studying its binding affinity and effects on these receptors can provide insights into the treatment of disorders related to serotonin dysregulation.
Wirkmechanismus
LU AA33810, also known as N-[[trans-4-[(4,5-Dihydro1benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide, is a potent and highly selective antagonist for the Neuropeptide Y receptor Y5 . This article will discuss the mechanism of action of LU AA33810, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
The primary target of LU AA33810 is the Neuropeptide Y receptor Y5 (NPY5R) . This receptor is part of the neuropeptide Y system, which plays a significant role in various physiological functions, including energy homeostasis, feeding behavior, and mood regulation .
Mode of Action
LU AA33810 acts as a potent and highly selective antagonist for the NPY5R . This means it binds to the NPY5R and blocks its activation, thereby inhibiting the receptor’s function .
Biochemical Pathways
Studies suggest that theMAPK/ERK and PI3K signaling pathways could be involved in the antidepressant-like effect of LU AA33810 . These pathways are crucial for various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
It is known that lu aa33810 can penetrate the brain, which is crucial for its antidepressant-like effects .
Result of Action
LU AA33810 has been found to exert antidepressant-like effects in animal models . It has been observed to reverse depressive-like behavioral changes and prevent degeneration of astrocytes in the medial prefrontal cortex (mPFC) . Moreover, the antidepressant-like effect of LU AA33810 was connected with the influence on brain-derived neurotrophic factor (BDNF) protein expression .
Eigenschaften
IUPAC Name |
N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSBTSAJZMIHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028445 | |
| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
CAS RN |
304008-29-5 | |
| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



